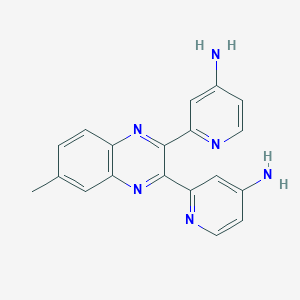![molecular formula C20H21N3O3 B12927353 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate is an organic compound with a complex structure It is characterized by the presence of a biphenyl group, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound .
化学反応の分析
Types of Reactions
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .
科学的研究の応用
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
5-Methyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a different functional group arrangement.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: Another similar compound with slight variations in the molecular structure.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar pyrimidine ring but different substituents.
Uniqueness
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
[1-[(2-methyl-4-phenylcyclohex-2-en-1-yl)amino]-2-oxoethyl] pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-9-16(15-5-3-2-4-6-15)7-8-18(14)23-19(12-24)26-20(25)17-10-21-13-22-11-17/h2-6,9-13,16,18-19,23H,7-8H2,1H3 |
InChIキー |
QSODXOARLPFZNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CCC1NC(C=O)OC(=O)C2=CN=CN=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


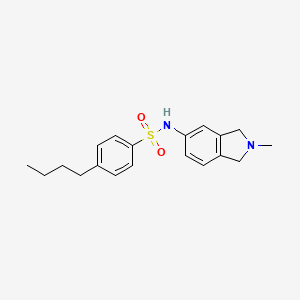

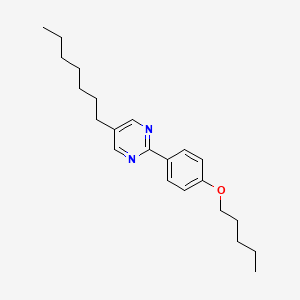
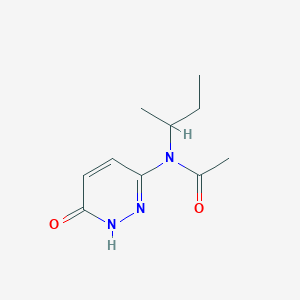
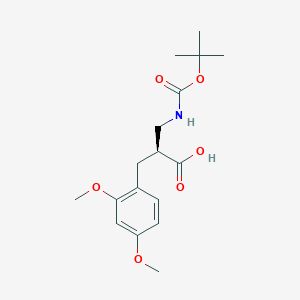

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
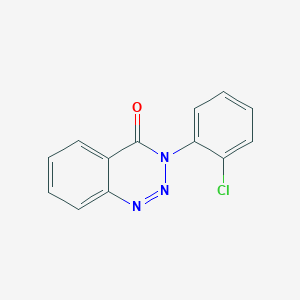
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
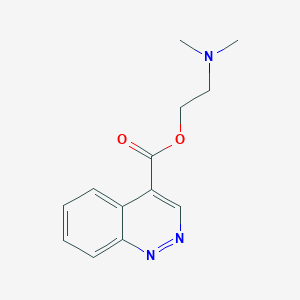
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
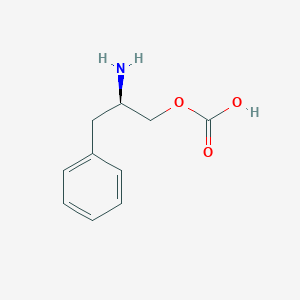
![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
